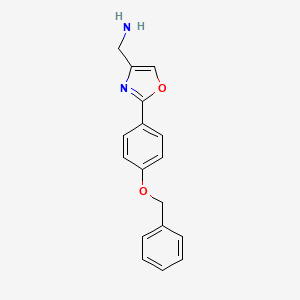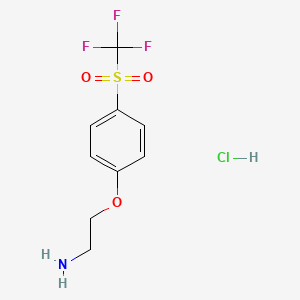![molecular formula C13H15ClFN3O B1448215 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride CAS No. 1803562-01-7](/img/structure/B1448215.png)
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Vue d'ensemble
Description
The compound “2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride” is a member of the oxadiazole family . Oxadiazoles are heterocyclic compounds that have shown a wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectral techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound is based on the oxadiazole scaffold, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure of “this compound” is not available in the sources I found.Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives, including compounds structurally related to 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride, have shown a broad spectrum of biological activities. These compounds are noted for their effective binding with different enzymes and receptors in biological systems, allowing for the elicitation of a wide array of bioactivities. Research has highlighted their use in treating various diseases due to their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This wide range of activities positions 1,3,4-oxadiazole derivatives as compounds of significant interest for the development of new therapeutic agents with high therapeutic potency (Verma et al., 2019).
Contribution to Antitubercular Activity
Modification of the isoniazid structure with derivatives of 1,3,4-oxadiazole has been evaluated for antitubercular activity. Compounds structurally related to this compound have shown significant activity against Mycobacterium tuberculosis, indicating their potential as leads for anti-TB compound development. The research emphasizes the importance of these compounds in the rational design of new drugs for treating tuberculosis (Asif, 2014).
Role in D2-like Receptor Ligand Development
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, are key pharmacophoric groups in antipsychotic agents. Research into compounds containing elements similar to this compound has explored their contributions to the potency and selectivity of binding affinity at D2-like receptors. These studies are crucial for understanding the structural requirements for selectivity and potency in the development of new therapeutic agents targeting D2-like receptors, which are important in treating disorders such as schizophrenia and depression (Sikazwe et al., 2009).
Inverse Agonism at 5-HT1B Receptors
Research on the selective and potent 5-HT1B receptor inverse agonist SB-236057-A has highlighted the significance of compounds with 1,3,4-oxadiazole derivatives, like this compound, in modulating serotonin levels. These findings are instrumental in confirming the subtype of the terminal 5-HT autoreceptor in humans and guinea pigs, offering insights into the development of rapidly acting antidepressants (Roberts et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to modulate premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate premature translation termination or nonsense-mediated mrna decay .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may influence the pathways related to protein synthesis and mrna decay .
Result of Action
Based on the potential target of action, it can be inferred that it may influence protein synthesis and mrna decay processes .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-6-2-1-5-9(10)12-16-17-13(18-12)11-7-3-4-8-15-11;/h1-2,5-6,11,15H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYGBPNUFJFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3=CC=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
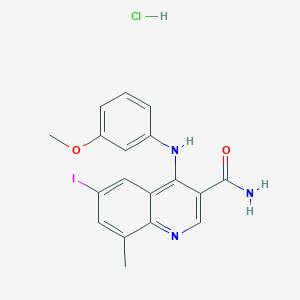

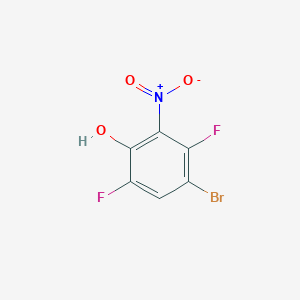
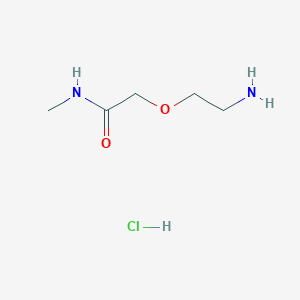
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)

![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)
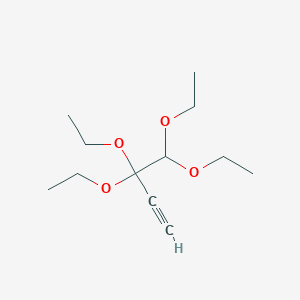

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)
